N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide is a complex organic compound with a unique structure that includes an oxane ring, a furan ring, and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the oxane ring, followed by the introduction of the phenylpropyl group. The furan ring and the 4-methylphenyl group are then incorporated through subsequent reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its complex structure may impart unique physical and chemical characteristics that are valuable in applications such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxybenzyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]propanamide: This compound shares a similar core structure but differs in the substituents on the aromatic rings.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities and are structurally similar in terms of aromaticity and functional group diversity.
Uniqueness
N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide is unique due to its combination of an oxane ring, a furan ring, and multiple aromatic groups
Properties
CAS No. |
1005099-26-2 |
---|---|
Molecular Formula |
C30H37NO3 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[3-(3,3-dimethyloxan-4-yl)-3-phenylpropyl]-3-(furan-2-yl)-3-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C30H37NO3/c1-22-11-13-24(14-12-22)26(28-10-7-18-34-28)20-29(32)31-17-15-25(23-8-5-4-6-9-23)27-16-19-33-21-30(27,2)3/h4-14,18,25-27H,15-17,19-21H2,1-3H3,(H,31,32) |
InChI Key |
IDEHHRZVIAGJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)NCCC(C2CCOCC2(C)C)C3=CC=CC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.